molecular formula C20H11N2Na3O10S3 B12365582 trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate

Cat. No.: B12365582
M. Wt: 604.5 g/mol
InChI Key: SWGJCIMEBVHMTA-UHFFFAOYSA-K
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Description

Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate is a synthetic azo dye commonly known as Ponceau 4R or Acid Red 18. It is widely used as a food coloring agent, imparting a red hue to various food products. The compound is characterized by its vibrant red color and high solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate typically involves the diazotization of 4-aminonaphthalene-1-sulfonic acid followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a red powder, which is then purified and standardized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate involves its interaction with cellular components. The compound’s azo group can undergo reduction within the body, leading to the formation of aromatic amines, which can interact with various biological molecules. The sulfonate groups enhance its solubility and facilitate its distribution in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    Amaranth: Another azo dye with similar applications but different structural features.

    Brilliant Blue FCF: A synthetic dye used in food and cosmetics, known for its blue color.

    Tartrazine: A yellow azo dye commonly used in food products .

Uniqueness

Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate is unique due to its specific red hue, high solubility in water, and stability under various conditions. Its structural features, such as the presence of multiple sulfonate groups, contribute to its distinct properties and wide range of applications .

Properties

Molecular Formula

C20H11N2Na3O10S3

Molecular Weight

604.5 g/mol

IUPAC Name

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3

InChI Key

SWGJCIMEBVHMTA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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